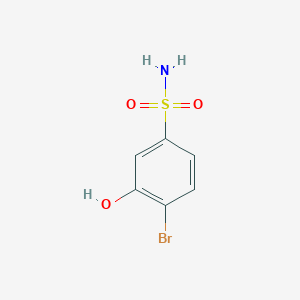

4-Bromo-3-hydroxybenzenesulfonamide

Description

Crystallographic Analysis and Bonding Configuration

The crystal structure of 4-bromo-N-hydroxybenzenesulfonamide has not been directly reported in the provided literature. However, insights can be extrapolated from analogous sulfonamide derivatives. For instance, the closely related compound 4-bromo-N-(propylcarbamoyl)benzenesulfonamide crystallizes in the monoclinic space group C2/c with one molecule per asymmetric unit. In this analogue, the bromophenyl ring adopts an L-shaped geometry relative to the sulfonyl urea group, with a Br—C bond length of 1.887 Å. The sulfonamide moiety exhibits sp² hybridization at the nitrogen atoms due to resonance delocalization, as evidenced by bond angles around N1 and N2 summing to 360°.

Key bond lengths and angles for the parent sulfonamide group in similar structures include:

Hydrogen bonding dominates the supramolecular assembly. In bromo-propamide analogues, N—H⋯O interactions form infinite chains along the b-axis, with H⋯O distances of 1.94–2.64 Å and bond angles of 140.6–172°. Weak C—H⋯O contacts further stabilize the lattice.

Comparative Structural Analysis with Isomeric Bromohydroxybenzenesulfonamides

Structural variations among bromohydroxybenzenesulfonamide isomers arise from the positions of bromine and hydroxyl groups. For example:

- 4-Bromo-N-hydroxybenzenesulfonamide : The bromine occupies the para position relative to the sulfonamide group, while the hydroxylamine (-NHOH) is directly attached to the sulfonyl sulfur. This configuration creates a planar sulfonamide moiety with resonance stabilization.

- 5-Bromo-2-hydroxybenzenesulfonamide : Hypothetically, shifting the bromine to the meta position would alter steric interactions and hydrogen-bonding networks.

- 3-Bromo-4-hydroxybenzenesulfonamide : A meta bromine and para hydroxyl group would likely enhance dipole interactions due to increased polarity.

Comparative data for these isomers are limited in the literature. However, substituent positioning critically influences crystal packing. In 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, π-stacking between aromatic rings occurs at centroid distances of 3.56 Å, suggesting that bromine’s electron-withdrawing nature may similarly affect π-interactions in sulfonamide analogues.

Conformational Dynamics via Computational Modeling

Computational studies predict collision cross-section (CCS) values for 4-bromo-N-hydroxybenzenesulfonamide adducts using ion mobility spectrometry (IMS). Key predictions include:

| Adduct | m/z | Predicted CCS (Ų) | |

|---|---|---|---|

| [M+H]⁺ | 251.93247 | 133.2 | |

| [M+Na]⁺ | 273.91441 | 145.4 | |

| [M-H]⁻ | 249.91791 | 138.8 |

These values reflect the molecule’s compact conformation in the gas phase. Density functional theory (DFT) simulations would further reveal rotational barriers around the S—N bond and the dihedral angle between the benzene ring and sulfonamide group. For instance, in 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the dihedral angle between the bromophenyl ring and sulfonyl urea plane is ~105.65°, suggesting restricted rotation due to steric and electronic effects.

Properties

Molecular Formula |

C6H6BrNO3S |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

4-bromo-3-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6BrNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

UKZIGIIGSCRZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 4-Bromo-3-hydroxyaniline or Related Precursors

A common route involves the sulfonylation of a 4-bromo-3-hydroxy-substituted aromatic amine or phenol derivative using sulfonyl chlorides under controlled conditions:

- Starting materials : 4-bromo-3-hydroxyaniline or 4-bromo-3-hydroxybenzene derivatives.

- Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride derivatives), base catalysts such as 4-dimethylaminopyridine (DMAP), and solvents like pyridine or dichloromethane.

- Conditions : Low temperature (0 °C) initially, followed by warming to room temperature for several hours.

- Workup : Quenching with aqueous acid, extraction with organic solvents (ethyl acetate or dichloromethane), drying over sodium sulfate, filtration, and concentration under reduced pressure.

This method is supported by detailed synthetic schemes where the sulfonamide bond is formed by nucleophilic attack of the amine or hydroxy group on the sulfonyl chloride, yielding the sulfonamide product after purification by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

Direct Sulfonamide Formation via Hydroxylamine Intermediates

Another approach uses hydroxylamine hydrochloride reacting with 2-bromobenzenesulfonyl chloride to form 2-bromo-N-hydroxybenzenesulfonamide intermediates, which can be further converted to the target compound:

- Reaction : Hydroxylamine hydrochloride and DMAP in pyridine with 2-bromobenzenesulfonyl chloride at ice bath temperature.

- Isolation : Extraction with ethyl acetate and aqueous acid, followed by drying and purification by prep-HPLC.

- Yield : Approximately 70% yield of the N-hydroxy sulfonamide intermediate, which is a precursor for further transformations.

Reduction and Functional Group Interconversion

Reduction of 2-bromobenzenesulfonyl chloride to 2-bromobenzenesulfinic acid using sodium borohydride in tetrahydrofuran (THF) at 0 °C is a key step in some synthetic routes, providing intermediates that can be converted to sulfonamides:

- Procedure : Sodium borohydride added portionwise to a solution of 2-bromobenzenesulfonyl chloride in THF at 0 °C, stirred for 2-3 hours.

- Workup : Quenched with aqueous HCl to maintain acidic pH, extraction with ethyl acetate, drying, and concentration.

- Yield : Around 69% yield of 2-bromobenzenesulfinic acid, which can be further functionalized.

Detailed Reaction Scheme and Conditions (Based on Literature Data)

Analytical and Characterization Data

- NMR Spectroscopy : Proton NMR (1H NMR) data confirm the substitution pattern with characteristic aromatic proton shifts and singlets corresponding to methyl or hydroxyl protons where applicable.

- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weights of intermediates and final products.

- Chromatography : TLC monitoring during reactions; prep-HPLC for purification.

- Yields : Typically range from 60% to 75% depending on the step and purification method.

Alternative Synthetic Routes and Related Compounds

While direct preparation of 4-bromo-3-hydroxybenzenesulfonamide is somewhat limited in the literature, related compounds such as 4-bromo-3-methylbenzonitrile and its derivatives are synthesized via reduction of nitriles using diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by functional group interconversions. Such strategies can be adapted for preparing hydroxy-substituted sulfonamides by appropriate oxidation or substitution steps.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid or a sulfonyl chloride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products include 4-substituted-3-hydroxybenzenesulfonamides.

Oxidation: Products include 4-bromo-3-oxobenzenesulfonamide.

Reduction: Products include 4-bromo-3-hydroxybenzenesulfonic acid or 4-bromo-3-hydroxybenzenesulfonyl chloride.

Scientific Research Applications

4-Bromo-3-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to bacteriostatic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on analogous compounds.

Table 2: Reactivity and Physicochemical Properties

Biological Activity

4-Bromo-3-hydroxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide moiety, which collectively contribute to its unique pharmacological properties.

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to a carbonyl group.

- Reduction Reactions : The sulfonamide group can be reduced to a sulfonic acid or a sulfonyl chloride.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities.

The mechanism of action for this compound primarily involves its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folate synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, resulting in bacteriostatic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| C. albicans | 6.63 mg/mL |

| A. niger | 6.28 mg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed significant inhibition rates at various concentrations, indicating its efficacy in reducing inflammation .

Case Studies

Several studies have investigated the biological activity of sulfonamides, including derivatives of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, revealing that compounds with structural similarities to this compound exhibited potent activity against resistant bacterial strains .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of sulfonamides, highlighting the potential of this compound in therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Key Features |

|---|---|

| 4-Bromo-3-hydroxybenzenesulfonic acid | Similar structure but lacks the sulfonamide functionality; primarily used as an industrial chemical. |

| 4-Bromo-3-hydroxybenzenesulfonyl chloride | More reactive due to the chloride; used in synthetic applications rather than biological ones. |

| Sulfadiazine | A well-known sulfonamide antibiotic; shares similar mechanisms but differs in efficacy against specific pathogens. |

This comparison highlights how structural variations influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.